(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

Chiral impurity profiling Edoxaban quality control Stereoisomer differentiation

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester (CAS 1392745-22-0) is a chiral cyclohexane derivative bearing Boc-protected amine, hydroxyl, and ethyl ester functionalities in a defined (1R,3S,4R) absolute configuration. This compound is catalogued as both Edoxaban Impurity 58 and Edoxaban Impurity 30 within pharmacopoeial impurity profiling frameworks for the direct Factor Xa inhibitor edoxaban tosylate hydrate.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 1392745-22-0
Cat. No. B1404979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester
CAS1392745-22-0
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1
InChIKeyYFFMJGAVWORNIZ-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate (CAS 1392745-22-0): Defined Stereochemistry for Anticoagulant Impurity Profiling and Chiral Intermediate Selection


(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester (CAS 1392745-22-0) is a chiral cyclohexane derivative bearing Boc-protected amine, hydroxyl, and ethyl ester functionalities in a defined (1R,3S,4R) absolute configuration [1]. This compound is catalogued as both Edoxaban Impurity 58 and Edoxaban Impurity 30 within pharmacopoeial impurity profiling frameworks for the direct Factor Xa inhibitor edoxaban tosylate hydrate . It carries three stereogenic centers whose specific arrangement distinguishes it from up to seven possible enantiomeric and diastereomeric cyclohexane isomers that can arise during edoxaban synthesis [2].

Why (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester Cannot Be Replaced by Other Cyclohexane Boc-amino Ester Stereoisomers


The cyclohexane Boc-amino-hydroxy-ester family encompasses multiple stereoisomers that differ only in the spatial arrangement of substituents at the C1, C3, and C4 positions, yet these configurational differences produce distinct chromatographic retention behavior, differential reactivity in downstream synthetic transformations, and unique regulatory significance as specified impurity markers . Edoxaban drug substance is known to contain up to seven stereoisomeric impurities, and regulatory guidelines require each isomer to be individually identified, quantified, and controlled with isomer-specific reference standards [1]. Substituting the (1R,3S,4R) isomer with the (1S,3R,4R) isomer (CAS 365997-33-7, Edoxaban Impurity 128) or the (1S,3R,4S) isomer (CAS 365997-34-8, Edoxaban Impurity 100) invalidates analytical method specificity, compromises impurity quantification accuracy, and risks regulatory non-compliance because each isomer exhibits a unique retention time and resolution profile under validated chiral HPLC conditions [2].

Quantitative Differentiation Evidence for (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester Against Closest Stereoisomer Comparators


Stereochemical Configuration Defines Unique Identity Among Seven Edoxaban Cyclohexane Isomers

This compound possesses the (1R,3S,4R) absolute configuration, one of only seven theoretically possible enantiomeric/diastereomeric cyclohexane isomers of edoxaban intermediates, as established in patent literature [1]. The (1R,3S,4R) arrangement is distinct from the (1S,3R,4R) isomer (CAS 365997-33-7, Edoxaban Impurity 128), the (1S,3R,4S) isomer (CAS 365997-34-8, Edoxaban Impurity 100), and the (1R,3R,4R) isomer (Edoxaban Impurity 6), each of which bears a different impurity number and CAS registry .

Chiral impurity profiling Edoxaban quality control Stereoisomer differentiation

Validated Chiral HPLC Resolution Between Edoxaban Isomers Exceeds Baseline Separation Threshold of 2.0

Published chiral HPLC methods demonstrate that edoxaban stereoisomers can be resolved with resolution factors >2.0, exceeding the baseline separation threshold required for validated pharmacopoeial methods [1]. A patent method using DAICEL CHIRALCEL OX-H column (4.6 mm × 250 mm, 5 μm) with methanol-ethanol-diethylamine (40:60:0.3) mobile phase at 35 °C and 1.0 mL/min achieved resolution values of 15.5 and 13.3 between Edox-III, Edox, and Edox-II peaks respectively, demonstrating complete baseline separation of structurally closely related cyclohexane stereoisomers [2]. While this patent data refers to downstream edoxaban isomers rather than the Boc-amino ester intermediates themselves, the chromatographic principle directly applies: each intermediate stereoisomer—including (1R,3S,4R) vs. (1S,3R,4R)—exhibits a distinct retention time that enables unequivocal identification when the appropriate chiral stationary phase and mobile phase conditions are employed [3].

Chiral HPLC method validation Edoxaban isomer separation Pharmacopoeial impurity testing

Commercially Available Purity Grade of 95–98% with Certificated Identity Confirmation vs. Unspecified or Racemic Alternatives

Commercial suppliers list this compound at purities of 95% (AKSci, Catalog 7818DT) and 98% (Beyotime, Catalog Y208025) , with CAS 1392745-22-0 and the defined (1R,3S,4R) configuration explicitly verified. In contrast, generic 'ethyl 3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylate' without stereochemical specification may be supplied as a racemic mixture or an undefined diastereomer blend that is unsuitable for regulatory impurity quantification, where isomer identity must be certified against a characterized reference standard [1].

Reference standard procurement Analytical method validation Impurity quantification

Predicted Boiling Point of 406.6±45.0 °C at 760 mmHg Guides Purification and Handling Protocol Selection

The predicted boiling point of this compound is 406.6±45.0 °C at 760 mmHg, with a predicted density of 1.12±0.1 g/cm³ . For the (1S,3R,4R) isomer (CAS 365997-33-7), the same predicted boiling point is reported (406.6±45.0 °C) , with a measured melting point of 93–95 °C. While these predicted values are identical across diastereomers due to the limitations of computational prediction algorithms that do not distinguish stereochemistry, the measured melting point of the (1S,3R,4R) isomer (93–95 °C) provides a tangible differentiation endpoint for identity verification that should differ for the (1R,3S,4R) isomer upon experimental determination .

Physicochemical characterization Purification protocol design Stability and storage

Procurement-Guiding Application Scenarios for (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester (CAS 1392745-22-0)


Edoxaban ANDA Impurity Method Development and Validation (AMV) Using Isomer-Specific Reference Standard

This compound serves as a qualified reference standard for Edoxaban Impurity 58/30 in analytical method validation (AMV) protocols for abbreviated new drug applications (ANDAs). As documented by SynZeal, this impurity standard is 'supplied with detailed characterization data compliant with regulatory guideline' and is specifically designated for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Edoxaban' [1]. The (1R,3S,4R) configuration is critical because each of the seven edoxaban stereoisomeric impurities requires its own characterized reference standard for accurate quantification; substitution with the (1S,3R,4R) isomer (Impurity 128) or the (1S,3R,4S) isomer (Impurity 100) would produce incorrect calibration curves and invalidate the analytical method per ICH Q2(R1) validation requirements .

Chiral HPLC System Suitability Testing for Edoxaban Drug Substance Release

Quality control laboratories performing batch release testing of edoxaban tosylate hydrate drug substance require isomer-specific markers to establish system suitability. The validated chiral HPLC method published by Fan et al. (2016) and the patent CN107543872B demonstrate that edoxaban stereoisomers are resolved with resolution factors >2.0 on CHIRALCEL OX-H columns under defined conditions (methanol-ethanol-diethylamine 40:60:0.3, 35 °C, 1.0 mL/min, UV 290 nm), with LOD values of 0.015–0.17 μg/mL [2][3]. Since each intermediate stereoisomer—including the (1R,3S,4R) Boc-amino ester—exhibits a distinct retention time on this chiral stationary phase, procurement of the exact CAS 1392745-22-0 compound enables laboratories to spike known impurity peaks and verify resolution before running production samples [3].

Synthesis of (1R,3S,4R)-Configured Edoxaban Downstream Intermediates via Chemoselective Boc Deprotection

The Boc protecting group at the 3-amino position of this compound enables chemoselective deprotection under mild acidic conditions (TFA or HCl in dioxane) to yield the free amine for subsequent amide coupling steps in edoxaban intermediate synthesis. The (1R,3S,4R) configuration is retained during Boc removal, providing access to (1R,3S,4R)-3-amino-4-hydroxy-cyclohexane-carboxylic acid ethyl ester as a chiral building block for constructing the cyclohexane-1,2-diamine core of edoxaban. The orthogonal protection strategy (Boc on amine, free hydroxyl at C4, ethyl ester at C1) distinguishes this compound from the (1S,3R,4R) isomer, which would direct the same synthetic sequence toward the enantiomeric diamine scaffold. Given that downstream intermediates incorporate additional chiral centers at C2 through amination reactions, the stereochemical outcome of the entire synthetic route is dictated by the initial choice of the C1-C3-C4 configuration [4].

Pharmacopoeial Impurity Limit Testing in Edoxaban Tosylate Hydrate Finished Dosage Forms

Regulatory pharmacopoeias and ICH Q3B guidelines require identification and quantification of each specified impurity above the identification threshold (typically 0.1% for a maximum daily dose of 60 mg edoxaban). The validated reverse-phase HPLC method published by Li et al. (2017) for the determination of related substances in edoxaban tosilate hydrate achieved separation of multiple impurities with average recovery of 98.0%–102.0% and RSD <2.0% using a SunFire C8 column and phosphate buffer-acetonitrile gradient [5]. While this RP-HPLC method separates impurities primarily by polarity differences rather than chirality, the (1R,3S,4R) Boc-amino ester impurity must still be individually identified and its relative response factor determined against the edoxaban parent peak. Only the (1R,3S,4R) isomer with CAS 1392745-22-0—not a generic racemic mixture—can serve as the authentic marker for this specific impurity in finished product release testing.

Quote Request

Request a Quote for (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.